molecular formula C10H11N3O2 B1510283 Ethyl 6-amino-1H-indazole-7-carboxylate CAS No. 73907-99-0

Ethyl 6-amino-1H-indazole-7-carboxylate

Cat. No.: B1510283
CAS No.: 73907-99-0
M. Wt: 205.21 g/mol
InChI Key: SCTMZLMUCSXNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-1H-indazole-7-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of this compound with appropriate reagents under controlled conditions.

  • Industrial Production Methods: Large-scale production often involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the indazole ring, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Ethyl 6-amino-1H-indazole-7-carboxylate has diverse applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

  • Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

  • Material Science: It is utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 6-amino-1H-indazole-7-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Ethyl 6-amino-1H-indazole-7-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

  • Ethyl 6-amino-2H-indazole-7-carboxylate: Different isomer with the carboxylate group at a different position on the indazole ring.

  • Ethyl 6-amino-1H-pyrazole-4-carboxylate: Similar heterocyclic structure but with a pyrazole ring instead of an indazole ring.

Properties

IUPAC Name

ethyl 6-amino-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7(11)4-3-6-5-12-13-9(6)8/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTMZLMUCSXNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743709
Record name Ethyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-99-0
Record name Ethyl 6-amino-1H-indazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73907-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 5
Ethyl 6-amino-1H-indazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-amino-1H-indazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.